molecular formula C16H24N6O2S2 B2682340 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide CAS No. 2034471-73-1

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2682340
CAS No.: 2034471-73-1
M. Wt: 396.53
InChI Key: KJWPLCHJELNIEO-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide is a potent, selective, and cell-permeable inhibitor of mitogen- and stress-activated protein kinase 1 (MSK1). This compound exhibits high specificity for MSK1, demonstrating significantly lower activity against a broad range of other kinases, including the closely related MSK2 and Rsk family members, making it an invaluable tool for dissecting the specific biological functions of MSK1 in cellular signaling. Research utilizing this inhibitor has been pivotal in elucidating the role of MSK1 in the regulation of transcription, particularly through the phosphorylation of key substrates such as histone H3 and the transcription factor CREB, which are central to processes like immediate-early gene induction. Its application is critical in studies focused on inflammation, cellular stress response, and mitogenic signaling, providing researchers with a means to precisely interrogate MSK1-dependent pathways without the confounding effects of MSK2 inhibition. The primary research value of this compound lies in its ability to facilitate a deeper understanding of the specific contributions of MSK1 to gene expression programs in various physiological and pathological contexts.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S2/c1-12-7-8-14(25-12)26(23,24)17-11-13-18-15(21(2)3)20-16(19-13)22-9-5-4-6-10-22/h7-8,17H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWPLCHJELNIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and dimethylamine.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction with the triazine ring.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then attached to the triazine-piperidine intermediate through a sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the triazine ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazine derivatives, including compounds similar to N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide, as anticancer agents.

Case Studies

A study demonstrated that a series of pyrazolyl-s-triazine compounds exhibited significant anticancer activity by targeting dual EGFR and CDK pathways. The synthesized compounds showed promising results in vitro, with one derivative achieving an 86% yield and demonstrating effective cytotoxicity against various cancer cell lines .

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated.

Antibacterial Activity

Research indicates that derivatives of triazine compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, studies have shown effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) demonstrating their potency .

Antifungal Activity

In addition to antibacterial effects, these compounds have shown antifungal activity against pathogens such as Candida albicans. The mechanism often involves disruption of the microbial cell membrane or interference with metabolic pathways critical for fungal survival .

Therapeutic Potential

This compound is also being explored for its potential in treating various diseases beyond cancer and infections.

Anti-inflammatory Effects

Some studies suggest that triazine derivatives may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) involved in inflammatory processes. This could make them candidates for treating conditions like arthritis or cardiovascular diseases .

Neurological Applications

There is emerging interest in the neuroprotective effects of such compounds. Their ability to cross the blood-brain barrier opens avenues for research into their use in neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide with structurally or functionally related compounds from diverse sources:

Compound Name / ID Core Structure Key Substituents Biological Activity (Reported) Key Differences vs. Target Compound
Target Compound 1,3,5-Triazine - 4-(Dimethylamino), 6-(piperidin-1-yl)
- Methylene-linked 5-methylthiophene-sulfonamide
Hypothesized kinase/carbonic anhydrase inhibition N/A
2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide 1,3,5-Triazine - 4-Amino, 6-R2 (variable groups)
- Imidazolidin-2-ylidene sulfonamide
Antimicrobial (Gram-positive bacteria) - Chlorobenzene ring vs. thiophene
- Imidazolidin-2-ylidene vs. piperidin-1-yl
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine - 4-(4-Fluorophenyl), 5-hydroxymethyl, 6-isopropyl
- Methanesulfonamide
Anticancer (in vitro) Pyrimidine core vs. triazine
- Fluorophenyl substituent absent in target
N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide Pyrimidine-Thiazole - Piperazine-hydroxyethyl, 2-methylpyrimidine
- Thiazolecarboxamide
Kinase inhibition (JAK2/STAT3 pathway) Thiazolecarboxamide vs. thiophene-sulfonamide
- Pyrimidine vs. triazine

Key Comparative Insights:

Core Structure Influence: The 1,3,5-triazine core in the target compound distinguishes it from pyrimidine-based analogs (e.g., ). Pyrimidine-thiazole hybrids (e.g., ) prioritize kinase selectivity via thiazolecarboxamide interactions, whereas the target’s thiophene-sulfonamide group may favor sulfonamide-targeted enzymes (e.g., carbonic anhydrases) .

Substituent Effects :

  • The piperidin-1-yl group in the target compound likely improves lipid solubility compared to the imidazolidin-2-ylidene group in , which may reduce metabolic stability due to ring strain.
  • The absence of electron-withdrawing groups (e.g., fluorine in ) in the target suggests a trade-off between metabolic stability and target engagement.

Pyrimidine-sulfonamide hybrids (e.g., ) report anticancer activity (IC50: 1.8 µM in HeLa cells), highlighting the sulfonamide moiety’s versatility across therapeutic areas.

Notes

Structural Advantages of the Target Compound :

  • The piperidin-1-yl group enhances solubility and bioavailability compared to bulkier substituents (e.g., trifluoromethylbenzyl in ).
  • The methylthiophene-sulfonamide linkage may reduce off-target effects compared to chlorobenzene derivatives (e.g., ).

Limitations and Research Gaps: No in vivo data are available for the target compound; its pharmacokinetic profile (e.g., half-life, clearance) remains speculative. Direct comparisons with pyrimidine-based analogs (e.g., ) require experimental validation of enzyme inhibition selectivity.

Recommendations for Further Study :

  • Conduct kinase inhibition assays (e.g., EGFR, VEGFR) to benchmark against triazine-sulfonamide hybrids .
  • Evaluate solubility and logP values to quantify improvements over imidazolidin-2-ylidene derivatives .

Biological Activity

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound features a triazine core linked to a piperidine ring and a thiophene sulfonamide moiety. The presence of the dimethylamino group enhances its solubility and biological activity. The molecular formula is C18H24N6O2SC_{18}H_{24}N_6O_2S with a molecular weight of 396.49 g/mol.

1. Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant inhibition of various enzymes, particularly:

  • PARP1 (Poly ADP-ribose polymerase 1) : Related compounds have shown IC50 values in the low micromolar range, suggesting potential applications in cancer therapy due to PARP1's role in DNA repair mechanisms. For example, compounds similar to this compound have demonstrated moderate PARP1 inhibition with IC50 values around 5.8 μM .

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

CompoundTarget OrganismMIC (μg/mL)
This compoundMRSA12.5–25
Benzotriazole derivativesStaphylococcus aureusComparable to nitrofurantoin

Research indicates that compounds with similar structural features possess antibacterial properties against both Gram-positive and Gram-negative bacteria .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various triazine derivatives, including those with piperidine substitutions. The results indicated that these compounds could induce apoptosis in cancer cells through the inhibition of specific signaling pathways associated with cell proliferation .

Research on Antifungal Properties

Another investigation into the antifungal properties of related compounds revealed significant activity against Candida albicans, with MIC values ranging from 1.6 μg/mL to 25 μg/mL for structurally similar derivatives . The introduction of electron-withdrawing groups was found to enhance antifungal activity.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Binding Affinity : The structural components (triazine and thiophene) may enhance binding affinity to biological targets.
  • Inhibition of Enzymatic Activity : By inhibiting enzymes like PARP1, it may disrupt DNA repair processes in cancer cells.
  • Disruption of Cell Membranes : Antimicrobial activity may arise from disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of this triazine-sulfonamide hybrid compound?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical variables like the ratio of dimethylamine to piperidine during triazine ring functionalization . Evidence from similar sulfonamide syntheses suggests THF/H₂O solvent systems with NaIO₄ as an oxidizing agent improve yield in analogous reactions .

Q. How can structural ambiguities in the final product be resolved?

  • Methodological Answer : Combine X-ray crystallography (for unambiguous bond confirmation) with NMR spectroscopy (e.g., ¹H/¹³C, HSQC, HMBC) to validate the methylene bridge (-CH₂-) between the triazine and thiophene moieties. Cross-validate with HPLC-MS to confirm purity and molecular weight .

Q. What analytical techniques are suitable for monitoring reaction intermediates?

  • Methodological Answer : Use in-situ FTIR to track functional group transformations (e.g., sulfonamide formation) and LC-MS for real-time detection of intermediates. For example, monitor the disappearance of the precursor 5-methylthiophene-2-sulfonyl chloride .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of the triazine ring substitution?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model electron density distributions on the triazine core. Compare activation energies for dimethylamino vs. piperidinyl group attachment at positions 4 and 6. ICReDD’s reaction path search algorithms, which integrate computational and experimental data, can narrow optimal conditions .

Q. What mechanistic insights explain contradictory solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Conduct molecular dynamics simulations to analyze solvent interactions with the dimethylamino (polar) and piperidinyl (bulky, hydrophobic) groups. Experimental validation via solubility parameter calculations (Hansen parameters) can resolve discrepancies between predicted and observed solubility profiles .

Q. How can heterogeneous catalysis improve scalability without compromising yield?

  • Methodological Answer : Screen immobilized catalysts (e.g., Pd/C or zeolites) using high-throughput experimentation (HTE). Focus on membrane separation technologies to recover catalysts and reduce waste, as outlined in CRDC subclass RDF2050104 .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR vs. X-ray) for the methylthiophene moiety?

  • Methodological Answer : Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering) and compare with X-ray torsion angles. If discrepancies persist, use solid-state NMR to reconcile solution- and solid-phase conformations .

Q. What statistical approaches validate reproducibility in reaction optimization studies?

  • Methodological Answer : Apply analysis of variance (ANOVA) to DoE results, focusing on p-values (<0.05) for significant factors. Use response surface methodology (RSM) to model nonlinear interactions, such as temperature-dependent piperidine incorporation rates .

Research Design Tables

Parameter Optimization Strategy Relevant Evidence
Solvent SystemTHF/H₂O (5:1) with NaIO₄ oxidation
Catalyst RecoveryMembrane separation (CRDC RDF2050104)
Computational ModelingDFT for regioselectivity prediction
Analytical Technique Application Key Metrics
X-ray CrystallographyConfirm methylene bridge and triazine substitutionR-factor <0.065
LC-MSDetect intermediates in real-timem/z accuracy ±2 ppm

Notes for Rigorous Research

  • For safety compliance, adhere to protocols in advanced labs governed by chemical hygiene plans (e.g., proper sulfonamide handling) .

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